Product packaging for 5-(3-Methoxyphenyl)furan-2-carbaldehyde(Cat. No.:CAS No. 55377-84-9)

5-(3-Methoxyphenyl)furan-2-carbaldehyde

Cat. No.: B3022533
CAS No.: 55377-84-9
M. Wt: 202.21 g/mol
InChI Key: UUXZIJXDUVPRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Furan (B31954) Heterocycles in Synthetic Organic Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. researchgate.net This structural motif is of great importance in organic chemistry for several reasons. Furan and its derivatives are integral components of numerous natural products and serve as fundamental building blocks in the synthesis of complex molecules. researchgate.netchemicalbook.com Their utility extends across various industries, including pharmaceuticals, agrochemicals, and materials science. synhet.com

The furan ring's aromaticity makes it relatively stable, yet the presence of the oxygen heteroatom influences its electron distribution, rendering it susceptible to a variety of chemical transformations. researchgate.net This reactivity makes furans valuable intermediates. For instance, they can be converted to other substances like tetrahydrofuran, a widely used solvent. researchgate.net The versatility of the furan nucleus allows for the construction of a wide range of bioactive compounds and advanced materials, highlighting its central role in modern synthetic organic chemistry. researchgate.netsynhet.com

The Role of the Carbaldehyde Functional Group in Organic Synthesis

The carbaldehyde, or aldehyde, functional group consists of a carbonyl group (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and an R-group (R-CHO). researchgate.net When the aldehyde group is attached directly to a ring system, the suffix "-carbaldehyde" is used in its IUPAC name. osi.lv This functional group is one of the most important in organic chemistry due to its high reactivity and involvement in a vast number of synthetic transformations. researchgate.net

The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. This inherent electrophilicity is the basis for its most common reaction type: nucleophilic addition. researchgate.net Aldehydes readily react with a wide range of nucleophiles, including organometallic reagents, cyanides, and amines, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity makes aldehydes crucial intermediates for synthesizing alcohols, carboxylic acids, and various heterocyclic systems. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. researchgate.net

Contextualizing 5-(3-Methoxyphenyl)furan-2-carbaldehyde within Substituted Furan Chemistry

This compound is a member of the 5-aryl-2-furaldehyde family. This class of compounds combines the chemical features of the furan ring and the aromatic aldehyde with those of a substituted benzene (B151609) ring, creating a trifunctional building block for organic synthesis. The compound's structure features a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3-methoxyphenyl (B12655295) group.

Chemical Properties

The key identifying information for this compound is summarized in the table below.

PropertyValue
CAS Number 55377-84-9 chemicalbook.comevitachem.com
Molecular Formula C₁₂H₁₀O₃ chemicalbook.com
Molecular Weight 202.21 g/mol chemicalbook.comevitachem.com
IUPAC Name This compound

Synthesis and Research Findings

The synthesis of 5-aryl-2-furaldehydes, including the title compound, is well-documented in chemical literature. A prominent and efficient method for creating the C5-aryl bond is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed strategy, offering a reliable route to these molecules. chemicalbook.comnih.gov

A typical synthesis involves the reaction of a 5-halofuran-2-carbaldehyde with a corresponding arylboronic acid in the presence of a palladium catalyst and a base. chemicalbook.com This methodology is valued for its high yields and tolerance of various functional groups.

Illustrative Synthesis via Suzuki-Miyaura Coupling

Reactant AReactant BCatalystBaseProduct
5-Bromo-2-furaldehyde (B32451)(3-Methoxyphenyl)boronic acidTetrakis(triphenylphosphine)palladium(0)Potassium CarbonateThis compound chemicalbook.com

As a synthetic intermediate, this compound can undergo a variety of reactions characteristic of 5-aryl-2-furaldehydes. For example, it can serve as a substrate in the Biginelli reaction to produce tetrahydropyrimidinones, which are of interest in medicinal chemistry. researchgate.netosi.lv It can also react with sulfonylhydrazides in transformations like the Bamford-Stevens reaction. researchgate.net The presence of the aldehyde allows for further derivatization, such as conversion to amides and thioamides, which have been investigated for antimicrobial activities in related structures. pensoft.net This positions this compound as a valuable building block for accessing diverse and potentially bioactive heterocyclic scaffolds. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B3022533 5-(3-Methoxyphenyl)furan-2-carbaldehyde CAS No. 55377-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methoxyphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXZIJXDUVPRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 3 Methoxyphenyl Furan 2 Carbaldehyde and Analogues

Direct Synthesis of 5-(3-Methoxyphenyl)furan-2-carbaldehyde

The direct synthesis of this compound primarily involves the formation of a carbon-carbon bond between the furan (B31954) ring and the methoxyphenyl group. Cross-coupling reactions are particularly prominent in this regard.

Suzuki Coupling Reactions in the Formation of Arylated Furans

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. This reaction is highly effective for the synthesis of 5-arylfuran-2-carbaldehydes, including this compound. chemicalbook.comresearchgate.net

The general strategy involves the palladium-catalyzed reaction between a furan derivative bearing a halide (or triflate) and an arylboronic acid or ester. For the synthesis of the target compound, this typically involves coupling 5-bromofuran-2-carbaldehyde with 3-methoxyphenylboronic acid.

A general procedure for this synthesis is as follows: A bromo-aldehyde (like 5-bromofuran-2-carbaldehyde), a boronic acid (e.g., 3-methoxyphenylboronic acid), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate are combined in a solvent system, which can include water, ethanol, and toluene. chemicalbook.com The mixture is heated, often under an inert atmosphere, to facilitate the reaction. chemicalbook.com After the reaction is complete, the product is extracted and purified, typically by column chromatography. chemicalbook.com The key advantages of the Suzuki-Miyaura coupling include mild reaction conditions and a high tolerance for various functional groups. researchgate.net

ComponentExample Reagent/ConditionPurpose
Furan Substrate5-bromofuran-2-carbaldehydeProvides the furan-2-carbaldehyde core.
Arylating Agent3-methoxyphenylboronic acidProvides the 3-methoxyphenyl (B12655295) group.
CatalystTetrakis(triphenylphosphine)palladium(0)Facilitates the cross-coupling reaction.
BasePotassium Carbonate (K2CO3)Activates the boronic acid.
Solvent SystemToluene/Ethanol/WaterDissolves reactants and facilitates the reaction.
Temperature70°CProvides energy for the reaction to proceed.

This methodology has been successfully applied to synthesize a variety of 4-arylthiophene-2-carbaldehydes and 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating its versatility in creating aryl-substituted heterocyclic aldehydes. mdpi.commdpi.com The Suzuki reaction of 2-(2-bromo-2-nitroethenyl)-5-bromofuran has also been shown to result in a regioselective attack on the furan moiety, further highlighting its utility in functionalizing furan rings. researchgate.net

Other Established Synthetic Routes for Substituted Furan-2-carbaldehydes

Beyond Suzuki coupling, other established methods are used to synthesize the substituted furan-2-carbaldehyde framework. While not always applied directly to this compound, these routes are fundamental to furan chemistry.

The Paal-Knorr synthesis is a classic method that produces furans through the cyclization and dehydration of 1,4-dicarbonyl compounds under non-aqueous acidic conditions. pharmaguideline.com Another approach is the Fiest-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.com

Ring contraction of other heterocyclic systems can also yield furans. For instance, the oxidation of pyrylium (B1242799) salts with aqueous hydrogen peroxide and perchloric acid can lead to the formation of 2-acylfurans. pharmaguideline.com Furthermore, furan-2-carbaldehydes serve as C1 building blocks for synthesizing more complex heterocyclic structures like quinazolin-4(3H)-ones. rsc.org

General Approaches to Substituted Furan-2-carbaldehydes

General strategies for synthesizing substituted furan-2-carbaldehydes often involve either introducing the aldehyde group onto a pre-existing substituted furan ring or constructing the furan ring with the aldehyde functionality already incorporated or planned for.

Formylation of Furan Derivatives (e.g., Vilsmeier–Haack conditions)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan and its derivatives. jk-sci.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is an iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphoryl chloride (POCl3). jk-sci.comijpcbs.com

The mechanism involves an electrophilic aromatic substitution where the electron-rich furan ring attacks the electrophilic Vilsmeier reagent. organic-chemistry.org A subsequent hydrolysis step converts the resulting iminium salt intermediate into the final aldehyde. jk-sci.com This method is highly effective and can produce furan-2-carbaldehydes in nearly quantitative yields. researchgate.net For substituted furans, the formylation typically occurs at an available α-position (C2 or C5) due to the directing effect of the furan oxygen atom. The relative reactivity of five-membered heterocycles in this reaction is pyrrole (B145914) > furan > thiophene. jk-sci.com The reaction has been adapted for various substrates, including the synthesis of deuterated furan-2-carbaldehyde using DMF-d7. proquest.commdpi.com

ReagentFormulaRole
Formyl SourceN,N-Dimethylformamide (DMF)Provides the formyl group (CHO).
Activating AgentPhosphoryl Chloride (POCl3)Reacts with DMF to form the Vilsmeier reagent.
SubstrateFuran or substituted furanThe electron-rich ring to be formylated.

Cycloaddition Reactions in Furan Framework Construction (e.g., [3+2] Annulation, Diels-Alder)

Cycloaddition reactions are fundamental in organic synthesis for constructing ring systems with high atom economy. Furans are particularly versatile in these reactions.

The Diels-Alder reaction , a [4+2] cycloaddition, is a prominent reaction of furan. numberanalytics.com In this reaction, furan acts as an electron-rich 4π diene component, reacting with a dienophile (typically an electron-deficient alkene or alkyne) to form a six-membered ring adduct, often an oxanorbornene derivative. acs.orgnih.gov While this reaction does not directly form the furan ring, it is a key strategy for converting biomass-derived furans into valuable aromatic compounds through a subsequent aromatization step. acs.orgresearchgate.net The efficiency and selectivity of the Diels-Alder reaction involving furans can be influenced by catalysts, solvents, and the electronic properties of the reactants. nih.gov

While the Diels-Alder reaction uses the furan ring to build larger structures, other cycloaddition methods, such as [3+2] annulation reactions, can be employed to construct the five-membered furan ring itself from smaller components. These reactions involve combining a three-atom component with a two-atom component to form the heterocyclic ring.

Green Chemistry Principles and Sustainable Routes in Furan Synthesis

The principles of green chemistry are increasingly influencing the synthesis of furan derivatives, driven by the fact that the furan-2-carbaldehyde (furfural) platform chemical can be derived from renewable lignocellulosic biomass. proquest.com

Key aspects of green chemistry in furan synthesis include:

Use of Renewable Feedstocks: Furfural (B47365) and 5-(hydroxymethyl)furfural (HMF) are recognized as key "platform chemicals" derived from the carbohydrate portions of plant biomass. nih.govgoogle.com This provides a sustainable alternative to petroleum-based starting materials.

Atom Economy: Reactions like the Diels-Alder cycloaddition are considered "green" because they are highly atom-economical, theoretically incorporating all atoms from the reactants into the product. nih.gov

Mild and Nontoxic Reagents: Research focuses on developing synthetic methods that use less hazardous chemicals. For example, one method describes the synthesis of γ-crotonolactone from furan-2-carbaldehyde using a mixture of hydrogen peroxide and acetic acid under mild conditions, which is presented as a green chemistry approach. nih.govacs.org

Catalysis: The use of efficient catalysts can reduce energy consumption and waste. Palladium-catalyzed reactions like the Suzuki coupling are central to many efficient syntheses. nih.gov

By leveraging renewable starting materials and employing atom-efficient, catalytically driven reactions under mild conditions, the synthesis of this compound and other valuable furan derivatives can be aligned with the goals of sustainable chemical manufacturing. nih.gov

Catalytic Approaches in Furan Functionalization (e.g., Palladium-catalyzed, Copper-mediated, Rhodium-catalyzed)

The synthesis of 5-arylfuran-2-carbaldehydes is frequently accomplished through cross-coupling reactions where the furan ring is functionalized with an aryl group. Transition metal catalysis is central to these transformations, offering high efficiency and selectivity.

Palladium-Catalyzed Approaches: The Suzuki cross-coupling reaction is a cornerstone for the synthesis of this compound. This palladium-catalyzed method facilitates the formation of a carbon-carbon bond between a furan derivative and a phenyl derivative. A common strategy involves the reaction of 5-bromo-2-furaldehyde (B32451) with 3-methoxyphenylboronic acid. chemicalbook.com The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. chemicalbook.comnih.gov This methodology is highly versatile, allowing for the synthesis of a wide array of biaryl and heterobiaryl compounds, which are significant motifs in medicinal chemistry. nih.govresearchgate.net The regioselectivity of the Suzuki reaction on substrates with multiple bromine atoms, such as 2-(2-bromo-2-nitroethenyl)-5-bromofuran, has been shown to preferentially occur at the furan ring. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of this compound chemicalbook.com

Parameter Condition
Reactants 5-Bromo-2-furaldehyde, 3-Methoxyphenylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium carbonate
Solvent System Toluene, Ethanol, Water
Temperature 70 °C

| Atmosphere | Argon |

Copper-Mediated Approaches: Copper-based catalysts provide an alternative, often more economical, approach to furan functionalization. Copper(II) complexes, including those with Schiff-base ligands immobilized on silica, have been developed as heterogeneous nanocatalysts for preparing 5-substituted phenyl furan-2-carboxaldehyde derivatives from anilines, sodium nitrite, and furan-2-carboxaldehyde. researchgate.net Copper salts like copper(II) chloride (CuCl2) have also been used to catalyze the coupling of arenediazonium salts with thiophene-2-carboxaldehyde, a methodology that can be conceptually extended to furan systems. researchgate.net Furthermore, copper catalysis is employed in cascade reactions to produce complex furan derivatives, such as the three-component synthesis of furan-2-ylmethylboranes. rsc.org

Rhodium-Catalyzed Approaches: Rhodium catalysts have enabled novel pathways for the construction and functionalization of the furan core. Rhodium(III)-catalyzed C-H bond functionalization allows for the convergent synthesis of furans from α,β-unsaturated oximes and aldehydes. nih.gov Another established method involves the rhodium(II) acetate-catalyzed reaction between α-diazocarbonyl compounds and acetylenes to yield highly substituted furans. emory.edu More recently, rhodium-catalyzed controllable diverse arylation of 2,5-dihydrofuran (B41785) using arylboronic acids has been reported, which, by tuning the reaction conditions, can selectively yield different arylated products through ring-opening or oxidative pathways. researchgate.net

Synthesis of Analogues and Derivatives of this compound

The generation of a library of analogues based on the this compound structure is crucial for structure-activity relationship (SAR) studies. This is achieved by systematically modifying the three main components of the molecule: the furan ring, the carbaldehyde group, and the methoxyphenyl substituent.

Exploration of Furan Ring Substitutions

Modifying the furan heterocycle itself, beyond the established 2- and 5-positions, introduces further structural diversity. Synthesis of compounds with substituents at the C3 or C4 position requires distinct synthetic strategies. For instance, the total synthesis of 5-(5-ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde was achieved starting from 5-bromo salicylic (B10762653) acid. researchgate.net A key step in this multi-step sequence involves the construction of the furan ring from a trisubstituted diacetoxyenone, which is then cyclized with catalytic acid. researchgate.net This approach demonstrates the feasibility of introducing functional groups, like a carbaldehyde, at the C3 position.

Modification of the Carbaldehyde Moiety

The aldehyde functional group at the C2 position of the furan ring is a versatile handle for a wide range of chemical transformations. nih.gov These modifications can be used to alter the electronic properties and steric profile of the molecule.

Olefination: The Horner-Wadsworth-Emmons reaction can convert the carbaldehyde into an alkene. nih.gov

Oxime and Nitrile Formation: Condensation with hydroxylamine (B1172632) yields an oxime, which can be subsequently dehydrated using an agent like trifluoroacetic anhydride (B1165640) to form a nitrile. nih.gov

Grignard Addition: Nucleophilic addition of organometallic reagents, such as vinyl magnesium bromide, to the carbaldehyde results in the formation of secondary alcohols. nih.gov

Table 2: Examples of Carbaldehyde Moiety Modifications on Furan-2-Carbaldehyde Derivatives nih.gov

Reaction Type Reagents Resulting Functional Group
Horner-Wadsworth-Emmons Phosphonate ylide Alkene (trans isomer)
Oxime Formation Hydroxylamine hydrochloride Oxime
Nitrile Formation Oxime, Trifluoroacetic anhydride Nitrile

| Grignard Reaction | Vinyl magnesium bromide | Secondary alcohol |

Variations of the Methoxyphenyl Substituent

Altering the substitution pattern on the phenyl ring is a common strategy for fine-tuning the biological activity and physicochemical properties of the parent compound. The palladium-catalyzed Suzuki coupling is particularly well-suited for this purpose, as a wide variety of substituted arylboronic acids are commercially available or readily synthesized. chemicalbook.comnih.gov By simply replacing 3-methoxyphenylboronic acid with other analogues (e.g., 4-chlorophenylboronic acid, 4-bromophenylboronic acid, 4-methylphenylboronic acid), a diverse range of 5-aryl-furan-2-carbaldehydes can be prepared. chemicalbook.comresearchgate.net Similarly, other cross-coupling reactions or methods like the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) with different substituted anilines can be employed to generate this diversity. researchgate.net The synthesis of 5-(5-ethenyl-2-methoxyphenyl) analogues also highlights how variations can be introduced starting from different substituted phenolic precursors. researchgate.net

Reactivity and Chemical Transformations of 5 3 Methoxyphenyl Furan 2 Carbaldehyde

Reactivity of the Furan (B31954) Ring System

The furan ring, a five-membered aromatic heterocycle, is characterized by a π-electron system that makes it significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. pearson.comchemicalbook.com The oxygen heteroatom donates electron density to the ring, enhancing its nucleophilicity. pearson.com The substituents at the C2 and C5 positions profoundly influence the ring's reactivity and the regioselectivity of its transformations.

Electrophilic Aromatic Substitution Patterns in Substituted Furans

Electrophilic aromatic substitution (EAS) on furan preferentially occurs at the C2 (α) position, as the carbocation intermediate formed by electrophilic attack at this position is better stabilized by resonance. pearson.comquora.comquora.com The intermediate for attack at C2 can be described by three resonance structures, which delocalize the positive charge more effectively than the two resonance structures available for attack at the C3 (β) position. chemicalbook.comquora.com

In 5-(3-Methoxyphenyl)furan-2-carbaldehyde, the furan ring is disubstituted at the 2- and 5-positions. This substitution pattern means the typically most reactive sites are already occupied. Any further electrophilic substitution would have to occur at the less reactive C3 or C4 positions. The directing effects of the existing substituents must be considered:

5-(3-Methoxyphenyl) group : This aryl group is generally considered an electron-donating group (EDG) through resonance, which activates the furan ring towards electrophilic attack.

2-Carbaldehyde group : This is an electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack by pulling electron density away from it. libretexts.org

The combined effect is a push-pull system. The activating methoxyphenyl group and the deactivating carbaldehyde group influence the electron density at the remaining C3 and C4 positions. Typically, an EDG at C5 would direct an incoming electrophile to the C4 position, while an EWG at C2 would direct to C4 as well. Therefore, it is predicted that any further electrophilic substitution on this compound would preferentially occur at the C4 position.

Table 1: Predicted Directing Effects of Substituents on the Furan Ring

SubstituentPositionElectronic EffectPredicted Direction of Electrophilic Attack
3-Methoxyphenyl (B12655295)C5Activating (Electron-Donating)C4
CarbaldehydeC2Deactivating (Electron-Withdrawing)C4

Diels-Alder Cycloaddition Reactions of Furan Derivatives: Reactivity and Selectivity

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netmdpi.com However, furan is a less reactive diene compared to its carbocyclic analog, cyclopentadiene, due to its aromatic character. rsc.orgrsc.org The reaction is often reversible, and the stability of the resulting oxanorbornene adducts can be low. mdpi.com

The reactivity of the furan ring in a Diels-Alder reaction is heavily influenced by its substituents. researchgate.netrsc.org

Electron-donating groups (EDGs) on the furan ring increase its Highest Occupied Molecular Orbital (HOMO) energy, which generally enhances the reaction rate with electron-poor dienophiles. researchgate.netrsc.org The 3-methoxyphenyl group at the C5 position acts as an EDG, thus activating the furan ring for Diels-Alder reactions.

Electron-withdrawing groups (EWGs) , such as the carbaldehyde group at the C2 position, lower the HOMO energy, making the furan less reactive as a diene. researchgate.netrsc.orgresearchgate.net In fact, furfural (B47365) (furan-2-carbaldehyde) itself is often unreactive in Diels-Alder reactions under normal conditions. mdpi.comresearchgate.net

For this compound, the activating effect of the C5-methoxyphenyl group is counteracted by the strong deactivating effect of the C2-carbaldehyde group. This push-pull substitution pattern significantly reduces the furan's ability to participate as a diene in Diels-Alder cycloadditions. To facilitate such a reaction, strategies to reduce the electron-withdrawing nature of the aldehyde, such as converting it to an acetal (B89532), are often employed. mdpi.com

Ring-Opening Reactions of Furan Derivatives

The furan ring is susceptible to ring-opening under acidic conditions. researchgate.net This reactivity is a consequence of the protonation of the ring, which disrupts its aromaticity and leads to the formation of unstable intermediates that can undergo subsequent hydrolysis. The reaction typically occurs under relatively mild conditions, such as heating in the presence of a catalytic amount of acid (e.g., HCl) in a protic solvent mixture like water/methanol. researchgate.netrsc.org

The substituents on the furan ring have a significant impact on the propensity and outcome of these ring-opening reactions. researchgate.net For this compound, the presence of the aldehyde and aryl groups would influence the stability of the intermediates formed upon protonation. The acid-catalyzed ring-opening of furan derivatives often leads to the formation of 1,4-dicarbonyl compounds.

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group (-CHO) is a key site of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. numberanalytics.comncert.nic.in Aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater polarization. ncert.nic.inlibretexts.org Aromatic aldehydes, however, can be slightly less reactive than aliphatic aldehydes because the aromatic ring can donate electron density to the carbonyl group, reducing its electrophilicity. ncert.nic.inlibretexts.org

Nucleophilic Addition Reactions of Aldehydes

The fundamental reaction of the aldehyde group is nucleophilic addition. numberanalytics.comnumberanalytics.com This reaction involves a two-step process:

Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This leads to the formation of a tetrahedral alkoxide intermediate as the carbon atom rehybridizes from sp² to sp³. ncert.nic.inlibretexts.org

Protonation : The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a solvent or a weak acid, to yield the final alcohol product. libretexts.orgnumberanalytics.com

This general mechanism is the basis for a wide range of transformations of the aldehyde group, including reactions with organometallic reagents, cyanides, and amines. ncert.nic.in

Hydration and Acetal/Hemiacetal Formation

Among the most common nucleophilic addition reactions are those involving water and alcohols.

Hydration : In the presence of water, aldehydes can reversibly form geminal diols, also known as hydrates. organicchemistrytutor.com This reaction is an equilibrium process that can be catalyzed by either acid or base. For most aldehydes, the equilibrium constant favors the aldehyde form, but aldehydes with strong electron-withdrawing groups tend to form more stable hydrates. organicchemistrytutor.com

Acetal/Hemiacetal Formation : Alcohols add to aldehydes to form hemiacetals, which are compounds containing both an alcohol and an ether group on the same carbon. libretexts.orglibretexts.org This reaction is also reversible and acid-catalyzed. youtube.comyoutube.com In the presence of excess alcohol and a strong acid catalyst, the hemiacetal can react further to form an acetal, where the carbonyl oxygen is replaced by two alkoxy groups. libretexts.orglibretexts.orgwikipedia.org The formation of an acetal from an aldehyde is a crucial reaction in organic synthesis, often used as a protecting group strategy for the carbonyl functional group. The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol to form the hemiacetal, protonation of the hemiacetal's hydroxyl group, loss of water to form a carbocation, and finally, attack by a second molecule of alcohol to form the stable acetal. libretexts.orgyoutube.com

Table 2: Products of Nucleophilic Addition to the Carbaldehyde Group

NucleophileIntermediate ProductFinal ProductConditions
Water (H₂O)-Hydrate (gem-diol)Aqueous, acid or base catalysis
Alcohol (R'OH)HemiacetalAcetalExcess R'OH, acid catalysis

Oxidation Reactions of Aldehydes

The aldehyde group of furan-2-carbaldehydes can be selectively oxidized to the corresponding carboxylic acid. This transformation is a crucial step in the synthesis of valuable chemical building blocks like furan-2,5-dicarboxylic acid (FDCA) from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net Both biocatalytic and chemical methods have been developed for this purpose. Whole-cell biocatalysts have demonstrated the ability to chemoselectively oxidize the aldehyde group in the presence of a hydroxyl group, yielding the corresponding furoic acid. mdpi.com Metal-free systems have also been employed, successfully converting HMF derivatives like 5-formylfuran-2-carboxylic acid (FFCA) into FDCA in high yields. nih.gov This indicates that the aldehyde of this compound can be similarly oxidized to 5-(3-methoxyphenyl)furan-2-carboxylic acid.

Reduction Reactions of Aldehydes

Conversely, the aldehyde group can be reduced to a primary alcohol. This transformation is fundamental in organic synthesis. For instance, the synthesis of furan-based natural products often involves the conversion of a furan aldehyde to a furan methanol. This can be achieved through standard reduction methods or via a sequence such as methanolysis of an acetate (B1210297) derivative, which itself is prepared from the corresponding aldehyde. researchgate.net This establishes the pathway for converting this compound into [5-(3-methoxyphenyl)furan-2-yl]methanol.

Condensation Reactions Involving Furan-2-carbaldehydes (e.g., Erlenmeyer-Plöchl Reaction)

The Erlenmeyer-Plöchl reaction is a classic condensation method for synthesizing α-amino acids and other heterocyclic compounds. wikipedia.org It involves the reaction of an aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and a base like sodium acetate. wikipedia.orgresearchgate.net This reaction proceeds via the formation of an intermediate known as an azlactone (or oxazolone). wikipedia.orgnih.gov 5-Aryl-furan-2-carboxaldehydes are particularly reactive substrates for this transformation, readily condensing with hippuric acid to produce 4-furfurylidene-2-phenyl-5(4H)-oxazolones in high yields. researchgate.netnih.gov Studies have shown that 5-arylated furan-2-carboxaldehydes are more reactive in this condensation than other derivatives like 4,5-dimethylfuran-2-carboxaldehyde, highlighting the electronic influence of the aryl substituent. nih.gov

Table 2: Erlenmeyer-Plöchl Reaction of 5-Aryl-Furan-2-Carboxaldehydes with Hippuric Acid nih.gov
5-Aryl SubstituentReaction Time (Microwave, min)Yield (%)
2-Bromophenyl1583
4-(Trifluoromethyl)phenyl1570
3-(Trifluoromethyl)phenyl1572

Influence of Substituents on Reactivity and Selectivity

Electronic Effects of the Methoxyphenyl Group on Furan and Aldehyde Reactivity

The reactivity of this compound is modulated by the electronic properties of both the furan ring itself and the substituents attached to it.

Furan Ring: The oxygen atom in the furan ring donates electron density into the ring through resonance, making it an electron-rich aromatic system. pearson.com Consequently, furan is significantly more reactive towards electrophilic substitution than benzene. pearson.com This substitution preferentially occurs at the 2- and 5-positions, where the intermediate carbocation is most stabilized by resonance. pearson.com

Substituent Effects:

Aldehyde Group (-CHO): The aldehyde group is strongly electron-withdrawing through both inductive and resonance effects. This deactivates the furan ring towards electrophilic attack. However, this electron-withdrawing nature makes the carbonyl carbon more electrophilic, thereby activating it for nucleophilic attack by carbon or nitrogen nucleophiles as seen in the reactions above.

Methoxyphenyl Group (-C₆H₄-OCH₃): The methoxyphenyl group's effect is more nuanced. The phenyl ring connects to the electron-rich furan ring, and its electronic properties are modified by the methoxy (B1213986) (-OCH₃) substituent. The methoxy group is strongly electron-donating via resonance but weakly electron-withdrawing via induction. libretexts.org Because the methoxy group is in the meta position on the phenyl ring, its powerful resonance-donating effect is not in direct conjugation with the bond connecting the phenyl ring to the furan. Therefore, its primary influence on the furan ring is a weaker electronic effect compared to an ortho or para methoxy group. Nonetheless, the presence of the aryl group at the 5-position generally enhances the reactivity of the aldehyde in condensation reactions like the Erlenmeyer-Plöchl reaction compared to simple alkyl-substituted furans. nih.gov The specific electronic nature of substituents on the aryl ring can further fine-tune reactivity, with electron-withdrawing groups sometimes leading to higher yields in certain condensation reactions. nih.gov

Steric Effects on Reaction Pathways and Outcomes

The presence of the 3-methoxyphenyl group at the C5 position of the furan ring introduces significant steric bulk, which can profoundly influence the approach of reagents and, consequently, the reaction pathways and product distributions. While specific quantitative studies on the steric hindrance of the 3-methoxyphenyl group in this exact molecule are not extensively documented, established principles of organic chemistry allow for well-founded postulations regarding its impact.

In reactions involving the furan ring, the 3-methoxyphenyl substituent can hinder the approach of reactants to the adjacent C4 position. For instance, in electrophilic substitution reactions, while the electronic properties of the furan ring strongly favor substitution at the α-positions (C2 and C5), any potential for reaction at the β-position (C4) would be sterically disfavored due to the bulky aryl group.

A comparative analysis of the reactivity of various 5-arylated furan-2-carboxaldehydes in condensation reactions with hippuric acid has shown that the electronic nature of the substituents on the benzene ring has a more pronounced effect on the reaction rate than steric factors. researchgate.net For instance, electron-withdrawing groups on the aryl ring were found to activate the C2 carbonyl group, leading to faster reactions. researchgate.net This suggests that for many transformations, the electronic effects of the 3-methoxyphenyl group may outweigh its steric influence.

Table 1: Postulated Steric Influence on Reaction Types

Reaction TypePotential Steric Effect of the 3-Methoxyphenyl GroupExpected Outcome
Electrophilic Aromatic Substitution on Furan RingHindrance at the C4 position.Favors substitution at other available positions if electronically activated; C4 substitution is unlikely.
Nucleophilic Addition to CarbaldehydeMinimal direct hindrance at the carbonyl carbon.Reaction rate and pathway primarily governed by electronic effects.
Reactions involving coordination to Furan OxygenPotential hindrance to the approach of bulky coordinating species.May influence the stereochemical outcome or rate of metal-catalyzed reactions.

Advanced Characterization and Spectroscopic Analysis of 5 3 Methoxyphenyl Furan 2 Carbaldehyde

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and valuable information about the fragmentation pattern of a molecule, which aids in its identification. The molecular formula of 5-(3-Methoxyphenyl)furan-2-carbaldehyde is C₁₂H₁₀O₃, corresponding to a molecular weight of 202.21 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 202. The fragmentation pattern is expected to show characteristic losses:

A peak at m/z 201 ([M-H]⁺), corresponding to the loss of the aldehyde hydrogen atom, is typically prominent.

A peak at m/z 173 ([M-CHO]⁺), resulting from the loss of the formyl radical (•CHO, 29 mass units), would indicate the presence of an aldehyde. mdpi.com

Other significant fragments may arise from the cleavage of the methoxy (B1213986) group (loss of •CH₃, m/z 187) or further breakdown of the furan (B31954) and phenyl rings.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/z Proposed Fragment
202 [M]⁺˙ (Molecular Ion)
201 [M-H]⁺
173 [M-CHO]⁺
158 [M-CHO-CH₃]⁺

Note: The relative intensities of these fragments would depend on the ionization energy.

Infrared (IR) and Raman Spectroscopy

The IR spectrum is dominated by a strong absorption band associated with the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1660-1700 cm⁻¹. This position is influenced by the conjugation of the carbonyl group with the furan ring, which lowers the frequency compared to a non-conjugated aldehyde. Another key indicator of the aldehyde is the C-H stretching vibration, which typically appears as a pair of medium-intensity bands between 2700 and 2900 cm⁻¹. mdpi.commdpi.com

The presence of the 3-methoxyphenyl (B12655295) substituent introduces several characteristic vibrations. Aromatic C=C stretching vibrations are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The methoxy group (-OCH₃) is identifiable by its strong C-O stretching vibrations, typically found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The furan ring itself contributes to the spectrum with characteristic C-O-C stretching and ring breathing modes. globalresearchonline.net

Raman spectroscopy complements the IR data. The aromatic ring and C=C double bond stretches are often strong and sharp in the Raman spectrum, providing clear structural information. The carbonyl stretch is also Raman active. The high degree of conjugation in the molecule is expected to enhance the intensity of several Raman bands. mdpi.com

A summary of the expected key vibrational modes for this compound is presented below.

Table 1: Predicted Vibrational Modes for this compound This table is interactive. Click on headers to sort.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch Phenyl Ring 3000 - 3100 Medium-Weak Strong
Aldehyde C-H Stretch Aldehyde (-CHO) 2700 - 2900 Medium Medium
Carbonyl C=O Stretch Aldehyde (-CHO) 1660 - 1700 Strong Medium-Strong
Aromatic C=C Stretch Phenyl & Furan Rings 1450 - 1600 Medium-Strong Strong
Asymmetric C-O-C Stretch Methoxy & Furan 1230 - 1270 Strong Weak
Symmetric C-O-C Stretch Methoxy & Furan 1020 - 1050 Strong Weak

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the purification, separation, and quantitative analysis of this compound from reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis and purification of moderately polar, thermally sensitive compounds like this compound. Given the conjugated system of the molecule, UV detection is highly effective, typically at wavelengths between 254 nm and 280 nm. nih.gov

A common approach involves reversed-phase chromatography, utilizing a C18 stationary phase. rsc.org The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netnih.gov This setup allows for the efficient separation of the target compound from non-polar impurities and more polar byproducts. For analytical purposes, a standard HPLC system equipped with a UV-Vis or diode-array detector (DAD) provides excellent sensitivity and selectivity. nih.gov

Table 2: Typical HPLC Parameters for Analysis This table is interactive. Click on headers to sort.

Parameter Typical Condition Purpose
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µm Separation based on hydrophobicity. rsc.orgsielc.com
Mobile Phase Gradient of Acetonitrile and Water (with optional acidifier like formic acid) Elution of the compound from the column.
Flow Rate 1.0 mL/min Controls retention time and peak shape.
Detection UV at ~280 nm Quantification and detection based on chromophore. nih.gov

| Injection Volume | 10 - 20 µL | Introduction of the sample into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 202.21 g/mol , is amenable to GC analysis. chemicalbook.com The sample is vaporized and separated on a capillary column, typically one with a non-polar or mid-polar stationary phase like a 5% phenyl polysiloxane (e.g., HP-5MS). nih.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that confirms its identity. The molecular ion peak (M⁺) would be expected at m/z 202. The fragmentation pattern would likely involve characteristic losses, such as the formyl radical (-CHO, loss of 29 amu), the methyl radical from the methoxy group (-CH₃, loss of 15 amu), and a methoxy radical (-OCH₃, loss of 31 amu). imreblank.ch

Table 3: Predicted GC-MS Fragmentation for this compound This table is interactive. Click on headers to sort.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Proposed Neutral Loss
202 [C₁₂H₁₀O₃]⁺ (Molecular Ion)
187 [C₁₁H₇O₃]⁺ •CH₃
173 [C₁₂H₉O₂]⁺ •CHO
171 [C₁₁H₇O₂]⁺ •OCH₃
145 [C₁₁H₉O]⁺ •CHO, CO

Mechanistic Biological Activity and Potential Academic Research Applications

Molecular Interactions with Biological Macromolecules (In Vitro Investigations)

Currently, there is a notable absence of specific in vitro studies in the scientific literature detailing the direct molecular interactions of 5-(3-Methoxyphenyl)furan-2-carbaldehyde with biological macromolecules such as proteins and nucleic acids. While research on various other substituted furan (B31954) derivatives has shown a range of biological activities, these findings cannot be directly extrapolated to this compound without specific experimental validation. The potential for this compound to engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with biological targets remains a subject for future investigation.

Enzyme Modulation and Receptor Binding Studies (In Vitro)

Detailed in vitro studies on the specific enzyme modulation or receptor binding capabilities of this compound are not extensively reported in the current body of scientific literature. Although the furan nucleus is a component of many biologically active compounds, specific assays to determine the inhibitory or agonistic/antagonistic effects of this particular molecule on various enzymes and receptors have not been published. Future research could explore its potential to interact with enzyme active sites or receptor binding pockets, which would be a critical step in identifying any potential therapeutic applications.

Applications in Catalyst Development and Material Science

While specific applications of this compound in catalyst development and material science are not widely documented, its structural motifs suggest potential utility in these fields.

This compound serves as a valuable synthetic intermediate in organic chemistry. The aldehyde functional group on the furan ring is a versatile handle for a variety of chemical transformations. It can participate in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures.

One documented synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. chemicalbook.com This highlights its position as a product of modern synthetic methodologies and as a starting point for further chemical elaboration. The furan ring itself can undergo various reactions, and the methoxyphenyl substituent can be modified, further increasing the synthetic utility of this compound. nih.gov

Table 1: Synthetic Utility of this compound

Functional GroupPotential Chemical TransformationsPotential Products
AldehydeOxidation, Reduction, Wittig reaction, Grignard reaction, Aldol condensationCarboxylic acids, Alcohols, Alkenes, Secondary alcohols, β-hydroxy aldehydes
Furan RingDiels-Alder reaction, Electrophilic substitutionBicyclic compounds, Substituted furans
Methoxyphenyl GroupEther cleavage, Electrophilic aromatic substitutionPhenolic compounds, Further substituted aromatics

This table represents potential transformations based on the functional groups present in the molecule and general organic chemistry principles.

Furan derivatives, in general, are of significant interest in the field of green and sustainable chemistry. catalysis-summit.com Many furan-based compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from renewable biomass resources like agricultural waste. catalysis-summit.commdpi.com This positions them as sustainable alternatives to petroleum-based starting materials for the chemical industry. mdpi.comresearchgate.net

While the direct synthesis of this compound from biomass has not been explicitly detailed, its furan core aligns it with the principles of green chemistry. The development of catalytic processes to produce such functionalized furans from renewable feedstocks is an active area of research. catalysis-summit.comfrontiersin.org The use of furan-based building blocks helps in reducing the reliance on fossil fuels and can lead to the production of more environmentally benign chemicals and materials. catalysis-summit.comnumberanalytics.com The versatility of furans as intermediates allows for their conversion into a wide range of valuable products, including biofuels, bioplastics, and specialty chemicals. catalysis-summit.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methoxyphenyl)furan-2-carbaldehyde, and how can purity be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated furan carbaldehydes and aryl boronic acids. For derivatives with nitro or methoxy substituents, ensure regioselective functionalization by controlling reaction temperature (80–120°C) and catalyst loading (1–5 mol% Pd) . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.

Q. How can thermodynamic properties (e.g., combustion enthalpy) be experimentally determined for this compound?

  • Methodology : Employ bomb combustion calorimetry (e.g., B-08-MA calorimeter) under controlled oxygen pressure (3.04 MPa) to measure combustion energy. Calculate solid-state enthalpies of formation (∆fH°m) using Hess’s law, correcting for phase transitions and side reactions. Compare results with density functional theory (DFT) calculations to validate experimental accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation, skin contact, or ingestion. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂). Toxicity data gaps necessitate treating the compound as a potential irritant (H315, H319) and environmental hazard (H411) .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical thermodynamic values be resolved?

  • Methodology : Perform sensitivity analyses on computational parameters (e.g., basis sets, solvation models) to identify systematic errors. Validate experimental conditions (e.g., sample purity >97%, calorimeter calibration) and cross-check with alternative methods like gas-phase ion cyclotron resonance or solution calorimetry. Discrepancies in nitro-substituted analogs suggest steric and electronic effects require advanced computational corrections (e.g., dispersion forces in DFT) .

Q. What role do substituent positions (e.g., meta-methoxy vs. para-nitro) play in modulating reactivity and physicochemical properties?

  • Methodology : Synthesize positional isomers (e.g., 2-, 3-, 4-substituted phenyl derivatives) and compare their electronic profiles via Hammett constants (σ) or frontier molecular orbital (FMO) analysis. Meta-substitution (3-methoxy) enhances electron-donating effects, altering redox potentials and nucleophilic attack sites. Para-nitro groups increase electrophilicity, as shown in nitro-furan carbaldehyde analogs .

Q. Which analytical techniques are optimal for identifying degradation products under varying hydrolysis conditions?

  • Methodology : Use HPLC-DAD-ESI-MS/MS for real-time monitoring of hydrolysis products (e.g., 5-hydroxymethylfuran-2-carbaldehyde, HMF) and NMR (¹H/¹³C) to confirm structural changes. Acidic conditions (pH <3) at elevated temperatures (>80°C) favor HMF formation, while alkaline conditions stabilize methoxy derivatives (MMF) .

Q. How can stability studies be designed to evaluate photodegradation and thermal decomposition?

  • Methodology : Conduct accelerated aging tests under UV light (λ = 254–365 nm) and thermal stress (40–100°C) in controlled atmospheres (O₂/N₂). Monitor degradation kinetics via UV-Vis spectroscopy (λ = 280 nm for furan derivatives) and GC-MS for volatile byproducts. Stabilizers like antioxidants (e.g., BHT) or light-blocking additives can mitigate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methoxyphenyl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(3-Methoxyphenyl)furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.